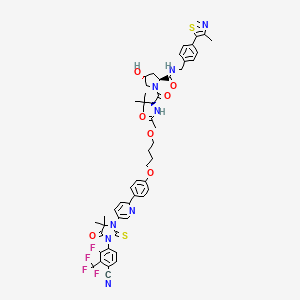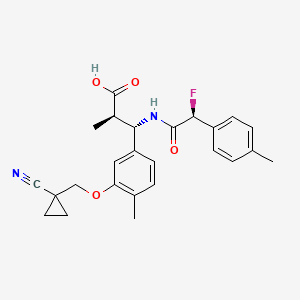
Vhll-bcn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VHLL-BCN is a compound used primarily in the field of click chemistry and targeted protein degradation. It is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell, and this compound is particularly useful in the development of proteolysis targeting chimeras (PROTACs) that target transcription factors for degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of VHLL-BCN involves the modification of VHL E3 ligase ligands with bicyclooctyne (BCN) groups. This is typically achieved through a copper-free strain-promoted azide-alkyne cycloaddition reaction (SPAAC). The reaction conditions often involve the use of azide-modified DNA oligomers and BCN-modified VHL ligands, which are conjugated via the SPAAC reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants to maximize the efficiency of the SPAAC reaction .
Analyse Des Réactions Chimiques
Types of Reactions: VHLL-BCN primarily undergoes click chemistry reactions, specifically the SPAAC reaction. This reaction is highly efficient and selective, making it ideal for the conjugation of VHL ligands with other molecules .
Common Reagents and Conditions: The common reagents used in the SPAAC reaction include azide-modified DNA oligomers and BCN-modified VHL ligands. The reaction is typically carried out under mild conditions, without the need for copper catalysts, which can be toxic to biological systems .
Major Products: The major products formed from the reactions involving this compound are conjugates of VHL ligands with other molecules, such as DNA oligomers or proteins. These conjugates are used in the development of PROTACs for targeted protein degradation .
Applications De Recherche Scientifique
VHLL-BCN has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to improve the efficiency of click chemistry reactions. In biology and medicine, this compound is used in the development of PROTACs that target transcription factors for degradation, which has potential therapeutic applications in cancer treatment. In industry, this compound is used in the production of high-purity chemical reagents and in the development of new drug delivery systems .
Mécanisme D'action
The mechanism of action of VHLL-BCN involves its role as a ligand for the VHL E3 ubiquitin ligase. This compound binds to the VHL ligase, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. This process is highly specific and efficient, making this compound a valuable tool in targeted protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to VHLL-BCN include other VHL ligands that are used in the development of PROTACs. These include VH032 and VH298, which also bind to the VHL E3 ubiquitin ligase and facilitate targeted protein degradation .
Uniqueness: What sets this compound apart from other similar compounds is its modification with BCN groups, which allows for highly efficient and selective click chemistry reactions. This makes this compound particularly useful in the development of PROTACs that target transcription factors, which are often considered “undruggable” targets .
Propriétés
Formule moléculaire |
C35H45N5O6S |
|---|---|
Poids moléculaire |
663.8 g/mol |
Nom IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C35H45N5O6S/c1-21-30(47-20-38-21)23-13-11-22(12-14-23)16-36-32(43)28-15-24(41)18-40(28)33(44)31(35(2,3)4)39-29(42)17-37-34(45)46-19-27-25-9-7-5-6-8-10-26(25)27/h11-14,20,24-28,31,41H,7-10,15-19H2,1-4H3,(H,36,43)(H,37,45)(H,39,42)/t24-,25-,26+,27?,28+,31-/m1/s1 |
Clé InChI |
BJZGOBPFQRYATQ-XBBRVUHHSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OCC4[C@H]5[C@@H]4CCC#CCC5)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OCC4C5C4CCC#CCC5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





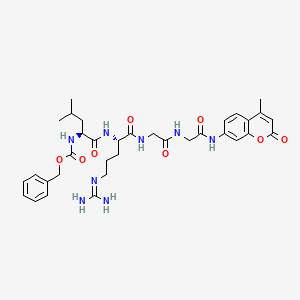
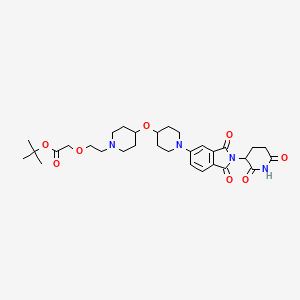
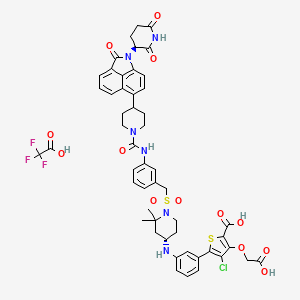
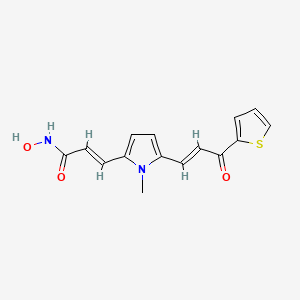
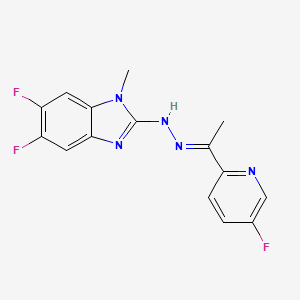

![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
